N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
Description
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a synthetic small molecule featuring a hybrid structure of indole and indoline moieties linked via a thioether bridge. The compound includes a 2-methylbenzamide group attached to an ethyl chain, which connects to the 3-position of an indole ring. The thioether linkage incorporates a 2-oxoethyl group bound to an indoline scaffold. The molecule’s design leverages the pharmacophoric features of indole (e.g., kinase inhibition) and benzamide (e.g., metabolic stability), with the thioether bridge enhancing lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c1-20-8-2-4-10-22(20)28(33)29-15-17-30-18-26(23-11-5-7-13-25(23)30)34-19-27(32)31-16-14-21-9-3-6-12-24(21)31/h2-13,18H,14-17,19H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUFXDUTUSITNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound, also known as N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide, are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the nervous system, particularly in neuroprotection and battling ischemic stroke.
Mode of Action
The compound interacts with its targets, the NMDA-GluN2B receptors, exerting neuroprotective effects comparable to ifenprodil. It binds to these receptors, potentially modulating their activity.
Biochemical Pathways
The compound affects the biochemical pathways related to neuroprotection and ischemic stroke . It has shown significant protective effects against H2O2-induced death of RAW 264.7 cells. In oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, the compound significantly elevated the cell survival rate.
Pharmacokinetics
The compound’s significant neuroprotective effects suggest it may have favorable bioavailability.
Result of Action
The compound’s action results in significant neuroprotective effects. It has shown protective effects against H2O2-induced death of RAW 264.7 cells. In OGD/R-induced neuronal damage, the compound significantly elevated the cell survival rate. It also dose-dependently lowered the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells.
Biological Activity
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex indole derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of indole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The unique structural features of this compound, particularly the indole moieties and the thioether linkage, are believed to contribute significantly to its biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This molecular formula indicates the presence of various functional groups that may interact with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, indole derivatives have been reported to inhibit the growth of A549 lung cancer cells, with some derivatives showing a preferential suppression of rapidly dividing cells compared to non-tumor cells .
- The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.
-
Antimicrobial Properties :
- Indole derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
- The ability to inhibit bacterial growth suggests potential use as a therapeutic agent in treating infections caused by resistant strains.
- Antiviral Activity :
Research Findings and Case Studies
A detailed investigation into the biological activity of similar indole derivatives has yielded significant insights:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole Derivative A | Anticancer (A549 cells) | 0.98 | |
| Indole Derivative B | Antimicrobial (S. aureus) | 3.90 | |
| Indole Derivative C | Antiviral (RSV/IAV) | Low micromolar |
Case Study: Anticancer Activity
In a study assessing the antiproliferative effects of various indole derivatives on A549 lung cancer cells, it was found that certain compounds significantly reduced cell viability at concentrations as low as 0.98 µg/mL. The mechanism was attributed to the activation of apoptotic pathways and inhibition of key survival signals in cancer cells .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of an indole derivative against MRSA strains. The compound exhibited an MIC of 3.90 µg/mL against S. aureus ATCC 25923 and even lower MICs against MRSA strains, suggesting its potential as a treatment option for resistant infections .
Comparison with Similar Compounds
Fluorinated Benzamide Derivatives
N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide () differs by replacing the 2-methylbenzamide with a 2-fluorobenzamide and substituting the indolin-1-yl group with a cyclopentylamino moiety.
Amino-Substituted Benzamides
Compounds 7a–7c () feature tert-butyl, cyclohexyl, and butylamino groups instead of indoline. These substitutions reduce aromaticity but increase alkyl chain flexibility, which could improve solubility. Yields (68–71%) suggest synthetic feasibility comparable to the target compound .
Heterocyclic Modifications
1,3,4-Oxadiazole Derivatives
describes 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides, which replace the indoline moiety with a 1,3,4-oxadiazole ring.
Thiazole and Thiosemicarbazone Analogues
and highlight compounds with thiazole or hydrazinecarbothioamide groups. For example, (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide replaces the benzamide with a thiosemicarbazide group, enabling metal chelation—a feature absent in the target compound .
Substituent Effects on Bioactivity
2-Oxoindoline Derivatives ()
Compounds such as 15 (2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide) and 1-F (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamid) demonstrate that methyl or phenyl substituents on the indole ring can modulate anticancer activity. The target compound’s 2-methylbenzamide may similarly influence target selectivity .
Isoxazolemethylthio Derivatives ()
Examples like 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide incorporate nitro groups, which enhance redox activity. The target compound lacks such electron-withdrawing groups, suggesting differences in mechanisms like ROS generation .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
